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Compound of Interest

Compound Name: 4-(Fluoromethyl)pyridine

Cat. No.: B1584630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Fluoromethyl)pyridine, a fluorinated heterocyclic compound, is of increasing interest in the

fields of medicinal chemistry and drug development. The introduction of a monofluoromethyl

group into the pyridine ring can significantly alter the molecule's physicochemical properties,

such as lipophilicity, metabolic stability, and binding interactions with biological targets. A

thorough understanding of its fundamental physical properties, namely its boiling point and

density, is crucial for its synthesis, purification, handling, and formulation. This technical guide

provides an in-depth analysis of these properties, addresses the current challenges in sourcing

experimental data, and offers a scientifically grounded estimation based on comparative

analysis with structurally related compounds.

Physical Properties of 4-(Fluoromethyl)pyridine
Boiling Point
Experimental data for the boiling point of 4-(Fluoromethyl)pyridine (CAS 82878-59-9) is not

readily available in publicly accessible chemical databases. However, a key publication by

Ying, DesMarteau, and Gotoh in Tetrahedron (1996), which details a convenient synthesis of

monofluoromethyl compounds, may contain this information within its experimental

characterization section. Due to the challenges in accessing the full text of this specific article,

a definitive experimental value cannot be cited at this time.
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In the absence of direct experimental data, a reliable estimation can be made by analyzing the

boiling points of structurally analogous 4-substituted pyridines.

Compound Molecular Weight ( g/mol ) Boiling Point (°C)

4-Picoline 93.13 144-145

4-(Fluoromethyl)pyridine

(Estimated)
111.12 ~160-170

4-(Chloromethyl)pyridine 127.57 212

4-(Bromomethyl)pyridine 172.02 226

Analysis of Structural Influence on Boiling Point:

The boiling point of a molecule is primarily determined by the strength of its intermolecular

forces. For the series of 4-(halomethyl)pyridines, the key intermolecular forces at play are:

Van der Waals Forces (London Dispersion Forces): These forces increase with the number

of electrons and the size of the electron cloud. As we move down the halogen group from

fluorine to bromine, the atomic size and number of electrons increase significantly. This leads

to stronger London dispersion forces for 4-(bromomethyl)pyridine compared to 4-

(chloromethyl)pyridine and 4-(fluoromethyl)pyridine.

Dipole-Dipole Interactions: The pyridine ring and the carbon-halogen bond both contribute to

the molecule's overall dipole moment. The high electronegativity of fluorine in 4-
(fluoromethyl)pyridine creates a significant dipole moment, leading to strong dipole-dipole

interactions. While chlorine and bromine are also electronegative, the C-F bond is the most

polar.

Estimation Rationale:

Based on the data in the table, there is a clear trend of increasing boiling point with increasing

molecular weight and the size of the halogen atom. The significant jump from 4-picoline to 4-

(chloromethyl)pyridine is due to the introduction of the polar C-Cl bond and the increase in

molecular weight. The further increase to 4-(bromomethyl)pyridine is consistent with the larger

size and polarizability of bromine.
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Given that fluorine is the most electronegative halogen, 4-(fluoromethyl)pyridine will have

strong dipole-dipole interactions. However, its molecular weight is the lowest among the

halomethylpyridines. Therefore, its boiling point is expected to be higher than that of 4-picoline

but lower than that of 4-(chloromethyl)pyridine. A reasonable estimate for the boiling point of 4-
(Fluoromethyl)pyridine would be in the range of 160-170 °C.

Density
Similar to the boiling point, experimental data for the density of 4-(Fluoromethyl)pyridine is

not readily available in common chemical databases. An estimation can be made by examining

the densities of its structural analogs.

Compound Molecular Weight ( g/mol ) Density (g/mL)

4-Picoline 93.13 0.957

4-(Fluoromethyl)pyridine

(Estimated)
111.12 ~1.05-1.15

4-(Chloromethyl)pyridine 127.57 1.156

4-(Bromomethyl)pyridine 172.02 1.533

Analysis of Structural Influence on Density:

The density of a liquid is a measure of its mass per unit volume. It is influenced by both the

mass of the individual molecules and how closely they can pack together.

Molecular Mass: As the mass of the substituent at the 4-position increases from a methyl

group to a bromomethyl group, the overall molecular weight increases, which is a primary

contributor to the increase in density.

Intermolecular Packing: The shape of the molecule and the strength of intermolecular forces

influence how efficiently the molecules can pack in the liquid state. Stronger intermolecular

forces, such as the dipole-dipole interactions in the halomethylpyridines, can lead to closer

packing and higher density compared to less polar molecules of similar size.

Estimation Rationale:
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The trend in the table clearly shows that density increases with the increasing mass of the

halogen atom. This is a direct consequence of the significant increase in molecular weight from

fluorine to bromine. The density of 4-(Fluoromethyl)pyridine is expected to be higher than

that of 4-picoline due to the replacement of a hydrogen atom with a much heavier fluorine

atom. It is also expected to be slightly lower than that of 4-(chloromethyl)pyridine. Therefore, a

reasonable estimate for the density of 4-(Fluoromethyl)pyridine is in the range of 1.05-1.15

g/mL at room temperature.

Experimental Determination of Physical Properties
For the precise determination of the boiling point and density of 4-(Fluoromethyl)pyridine, the

following established experimental protocols are recommended.

Boiling Point Determination by Distillation
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the

surrounding atmospheric pressure. Simple distillation is a robust method for determining the

boiling point of a pure liquid.

Methodology:

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a

distillation head with a thermometer adapter, a condenser, and a receiving flask.

Sample Placement: A small volume of 4-(Fluoromethyl)pyridine is placed in the round-

bottom flask along with a few boiling chips to ensure smooth boiling.

Heating: The flask is gently heated using a heating mantle.

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is

level with the side arm of the distillation head, ensuring that the temperature of the vapor

distilling into the condenser is accurately measured.

Data Recording: The temperature is recorded when a stable plateau is reached, at which

point the vapor and liquid are in equilibrium. This temperature is the boiling point of the

substance at the recorded atmospheric pressure.
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Simple Distillation Apparatus

Round-Bottom Flask
(with sample and boiling chips) Distillation Head
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(water in/out)Vapor Receiving FlaskCondensate
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Boiling Point Determination Workflow
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Caption: Workflow for Boiling Point Determination.

Density Determination by Pycnometry
Principle: A pycnometer is a flask with a precisely known volume. By measuring the mass of the

pycnometer when empty, when filled with a reference liquid of known density (e.g., deionized

water), and when filled with the sample liquid, the density of the sample can be accurately

calculated.

Methodology:

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is

accurately measured on an analytical balance (m_empty).

Calibration with Water: The pycnometer is filled with deionized water, and its mass is

measured (m_water). The temperature of the water is recorded. The volume of the

pycnometer (V) can be calculated using the known density of water at that temperature.

Measurement of Sample: The pycnometer is emptied, dried, and then filled with 4-
(Fluoromethyl)pyridine. Its mass is then measured (m_sample).

Density Calculation: The density of the 4-(Fluoromethyl)pyridine (ρ_sample) is calculated

using the formula: ρ_sample = (m_sample - m_empty) / V
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Pycnometry Workflow
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Caption: Density Determination Workflow.
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Conclusion
While experimentally determined values for the boiling point and density of 4-
(Fluoromethyl)pyridine are not readily available in the public domain, a robust estimation

based on the analysis of structurally similar compounds places the boiling point in the range of

160-170 °C and the density in the range of 1.05-1.15 g/mL. These estimations are grounded in

the fundamental principles of intermolecular forces and molecular structure. For applications

requiring high precision, the experimental determination of these properties using standard

laboratory techniques such as distillation and pycnometry is strongly recommended. The

continued investigation and reporting of the physical properties of novel fluorinated compounds

like 4-(Fluoromethyl)pyridine are essential for advancing research and development in the

chemical and pharmaceutical sciences.

To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-
(Fluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584630#physical-properties-of-4-fluoromethyl-
pyridine-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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